molecular formula C8H7NO5S B6596855 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid CAS No. 1955541-45-3

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid

Cat. No.: B6596855
CAS No.: 1955541-45-3
M. Wt: 229.21 g/mol
InChI Key: BALIYQNKARAYTB-UHFFFAOYSA-N
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Description

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by sulfonation. One common method is the Mannich reaction, where salicylamide reacts with formaldehyde and a primary amine to form the benzoxazine ring . The sulfonic acid group is then introduced through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzoxazines, and substituted benzoxazines .

Scientific Research Applications

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The benzoxazine ring can interact with enzymes, potentially inhibiting their activity by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid is unique due to the presence of both the oxo group and the sulfonic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c10-8-9-7-2-1-6(15(11,12)13)3-5(7)4-14-8/h1-3H,4H2,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIYQNKARAYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)O)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218121
Record name 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-45-3
Record name 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955541-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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